![molecular formula C6H6F6O4Sn B14748985 Dimethyl{bis[(trifluoroacetyl)oxy]}stannane CAS No. 650-22-6](/img/structure/B14748985.png)
Dimethyl{bis[(trifluoroacetyl)oxy]}stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl{bis[(trifluoroacetyl)oxy]}stannane is a chemical compound that features a tin (Sn) atom bonded to two methyl groups and two trifluoroacetyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl{bis[(trifluoroacetyl)oxy]}stannane can be synthesized through the reaction of dimethyltin dichloride with trifluoroacetic anhydride. The reaction typically occurs under an inert atmosphere to prevent moisture and air from affecting the reaction. The general reaction scheme is as follows:
(CH3)2SnCl2+2(CF3CO)2O→(CH3)2Sn(OCOCF3)2+2HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis method. The process requires careful control of reaction conditions, including temperature, pressure, and the exclusion of moisture and air. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl{bis[(trifluoroacetyl)oxy]}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the trifluoroacetyl groups.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Compounds with substituted functional groups in place of the trifluoroacetyl groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl{bis[(trifluoroacetyl)oxy]}stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoroacetyl groups into molecules.
Biology: Investigated for its potential use in biological assays and as a labeling reagent.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Dimethyl{bis[(trifluoroacetyl)oxy]}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The trifluoroacetyl groups enhance the reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyltin dichloride: A precursor in the synthesis of Dimethyl{bis[(trifluoroacetyl)oxy]}stannane.
Bis(trifluoroacetoxy)iodobenzene: Another compound containing trifluoroacetyl groups, used in organic synthesis.
Uniqueness
This compound is unique due to the presence of both tin and trifluoroacetyl groups in its structure. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
650-22-6 |
|---|---|
Molekularformel |
C6H6F6O4Sn |
Molekulargewicht |
374.81 g/mol |
IUPAC-Name |
[dimethyl-(2,2,2-trifluoroacetyl)oxystannyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C2HF3O2.2CH3.Sn/c2*3-2(4,5)1(6)7;;;/h2*(H,6,7);2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
LBXOWHZMLSAJCY-UHFFFAOYSA-L |
Kanonische SMILES |
C[Sn](C)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


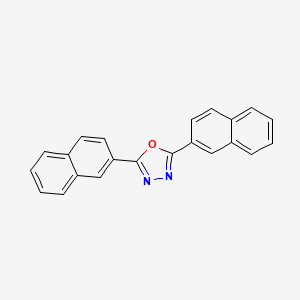


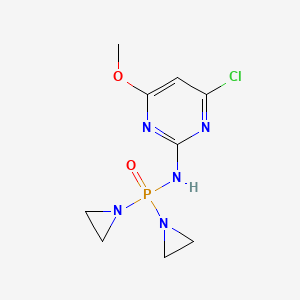
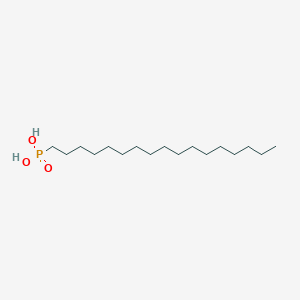
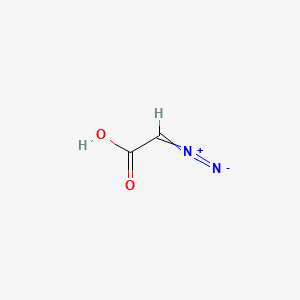

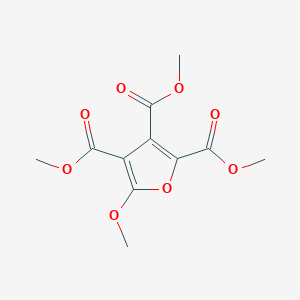

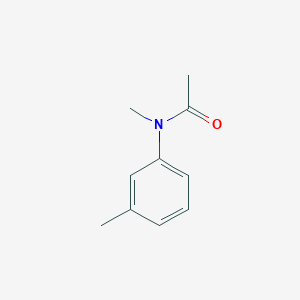
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
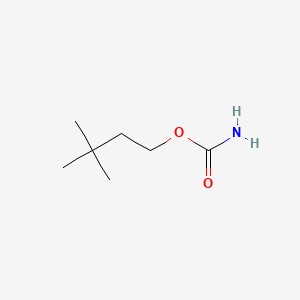
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
